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Compound of Interest

Compound Name: EEF2

Cat. No.: B1575316

Technical Support Center: eEF2 Western
Blotting

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for the selection of appropriate loading controls and the execution of Western
blots for eukaryotic Elongation Factor 2 (eEF2).

Frequently Asked Questions (FAQSs)

Q1: What is the molecular weight of eEF2, and why is it important for loading control selection?

Al: Eukaryotic Elongation Factor 2 (eEF2) has a molecular weight of approximately 95 kDa.
Knowing the molecular weight of your protein of interest is crucial for selecting a loading control
with a sufficiently different molecular weight. This ensures that the bands for eEF2 and the
loading control are well-resolved on the Western blot, allowing for accurate and independent
quantification.

Q2: What are the common types of loading controls for Western blotting?
A2: There are two primary types of loading controls used in Western blotting:

o Housekeeping Proteins (HKPs): These are proteins that are expected to be constitutively
and stably expressed across different experimental conditions and cell types. Commonly
used HKPs include GAPDH, B-actin, a-tubulin, and vinculin.
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» Total Protein Normalization (TPN): This method involves staining the membrane with a dye
that binds to all proteins in each lane, such as Ponceau S or Coomassie Brilliant Blue. The
total protein signal in each lane is then used to normalize the signal of the protein of interest.
TPN is often considered more accurate as it is not reliant on the stable expression of a single
protein.[1][2][3][4][5]

Q3: Which housekeeping protein is the best loading control for eEF2?

A3: The choice of the best housekeeping protein depends on your specific experimental
conditions and sample type. It is essential to validate that the expression of your chosen
loading control does not change under your experimental treatments. For eEF2 (95 kDa), good
options with different molecular weights include:

GAPDH (~37 kDa)

-actin (~42 kDa)

a-tubulin (~52-55 kDa)[6][7][8][°]

Vinculin (~117 kDa)

Always check the literature for your specific research area to see what controls are commonly
and reliably used.

Q4: When should | consider using Total Protein Normalization (TPN)?
A4: TPN is recommended when:

e You are unsure if the expression of common housekeeping proteins is stable under your
experimental conditions.

e You are working with a new cell line or tissue type where housekeeping protein expression is
not well-characterized.

» Your experimental treatment may affect the expression of housekeeping genes.

e You want to adhere to the growing preference for TPN by many scientific journals for
guantitative Western blotting.[1][3][4][5]
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Problem

Possible Cause(s)

Suggested Solution(s)

Weak or No eEF2/p-eEF2
Signal

Insufficient protein loading.

Increase the amount of protein
loaded per well (20-40 pg of
total protein is a good starting
point).[10][11]

Poor antibody performance.

Use a fresh aliquot of antibody.
Optimize the primary antibody
concentration and incubation
time (e.g., overnight at 4°C).
[11][12]

Inefficient protein transfer.

Confirm successful transfer by
staining the membrane with
Ponceau S after transfer. For
large proteins like eEF2,
consider a wet transfer method
and optimize transfer time and
voltage.[10][11]

High Background

Blocking is insufficient or

inappropriate.

For phospho-eEF2 blots, use
5% Bovine Serum Albumin
(BSA) in TBST for blocking
instead of milk, as milk
contains phosphoproteins that
can cause non-specific
binding. Increase blocking time

if necessary.[12]

Antibody concentration is too
high.

Reduce the concentration of
the primary and/or secondary

antibody.

Insufficient washing.

Increase the number and
duration of wash steps after
antibody incubations.[10][12]

Non-specific Bands

Primary antibody is not specific

enough.

Ensure you are using a
validated antibody for your

application. Try a different
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antibody from another vendor

if problems persist.

Add fresh protease and
) ) phosphatase inhibitors to your
Protein degradation. _
lysis buffer and keep samples

onice.[11]

Optimize antibody dilution and
For phospho-eEF2, the ) - )
) o blocking conditions. Consider
antibody may be recognizing i -
o . performing a positive control
similar phosphorylated motifs )
_ with a sample known to have
on other proteins. )
high levels of p-eEF2.

Loading Control Selection for eEF2 Western Blots

The following table summarizes common loading controls and their suitability for eEF2 Western
blots.
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Loading Control

Molecular Weight
(kDa)

Subcellular
Localization

Considerations

eEF2 (Target)

~95

Cytoplasm,
Ribosome-associated

GAPDH

~37[13][14][15][16]
[17]

Cytoplasm

Good separation from
eEF2. Expression
may be altered in
studies of metabolism

or hypoxia.

B-actin

~42[18][19][20]

Cytoskeleton

Good separation from
eEF2. Generally

stable expression.

a-tubulin

~52-55[6][7][8][9][21]

Cytoskeleton

Good separation from
eEF2. Expression can
be affected by drugs
that target
microtubules.

Vinculin

~117[22][23][24]

Focal adhesions, cell-

cell junctions

Closer in size to
eEF2, ensure your gel
has good resolution in

this range.

Histone H3

~17[25][26][27]

Nucleus

Only suitable for
nuclear fractions. Not
appropriate for whole-
cell lysates when
eEF2 is primarily

cytoplasmic.

Total Protein Stain

N/A

All proteins in the lane

Considered the most
reliable method for
normalization as it is
not dependent on the
expression of a single
protein.[1][2][3][4][5]
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Experimental Protocols

Detailed Western Blot Protocol for eEF2 and phospho-
eEF2

This protocol provides a general guideline. Optimization of antibody concentrations, incubation
times, and other parameters may be necessary for your specific experimental conditions.

1. Sample Preparation (Lysis) a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer
supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer
the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.
e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to
a new tube. g. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE a. Mix 20-40 pg of protein with Laemmli sample buffer and heat at 95-100°C for
5 minutes. b. Load samples and a molecular weight marker onto an 8-10% SDS-
polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer a. Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in
transfer buffer. b. Assemble the transfer stack (sandwich). c. Perform a wet transfer at 100V for
60-90 minutes at 4°C. d. After transfer, check for transfer efficiency by staining the membrane
with Ponceau S.

4. Immunoblotting a. Block the membrane with 5% non-fat dry milk (for total eEF2) or 5% BSA
(for phospho-eEF2) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room
temperature. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the
membrane with the primary antibody (anti-eEF2 or anti-phospho-eEF2) diluted in blocking
buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5 minutes
each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary
antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three
times for 10 minutes each with TBST.

5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the
manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.
c. Capture the chemiluminescent signal using a digital imager or X-ray film.
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6. Stripping and Re-probing for Loading Control (if not using TPN) a. After imaging, the
membrane can be stripped of the primary and secondary antibodies using a mild stripping
buffer. b. Wash the membrane thoroughly. c. Block the membrane again and proceed with
immunoblotting for the loading control antibody (e.g., anti-GAPDH or anti-3-actin) starting from
step 4a.

Visualizations
eEF2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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